molecular formula C16H15N3O2S B12550907 1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- CAS No. 188848-57-9

1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-

Cat. No.: B12550907
CAS No.: 188848-57-9
M. Wt: 313.4 g/mol
InChI Key: PPOVOHFUTJOZCD-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a 5-methyl-2-thienyl group and a 4-nitrophenyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .

Preparation Methods

The synthesis of 1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the use of a Schiff’s base complex nickel catalyst, which enables a one-pot microwave-assisted synthesis of trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate .

Chemical Reactions Analysis

1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or nitric acid, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming new heterocyclic structures.

Scientific Research Applications

1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the 5-methyl-2-thienyl and 4-nitrophenyl groups enhances its binding affinity and specificity towards certain targets, leading to its biological effects .

Comparison with Similar Compounds

1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- can be compared with other similar compounds, such as:

The uniqueness of 1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

188848-57-9

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

1-[1-(5-methylthiophen-2-yl)-2-(4-nitrophenyl)ethyl]imidazole

InChI

InChI=1S/C16H15N3O2S/c1-12-2-7-16(22-12)15(18-9-8-17-11-18)10-13-3-5-14(6-4-13)19(20)21/h2-9,11,15H,10H2,1H3

InChI Key

PPOVOHFUTJOZCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C=CN=C3

Origin of Product

United States

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